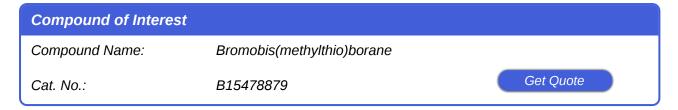


Application Notes and Protocols: Mechanism of Bromobis(methylthio)borane Mediated Demethylation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylation of aryl methyl ethers is a critical transformation in organic synthesis, particularly in the late-stage modification of natural products and the synthesis of active pharmaceutical ingredients. While a variety of reagents can effect this transformation, boron-based Lewis acids are renowned for their efficacy under relatively mild conditions. **Bromobis(methylthio)borane** (BBr(SMe)₂), and its closely related analogue, boron tribromide-dimethyl sulfide complex (BBr₃·SMe₂), represent a class of more stable and easier-to-handle alternatives to neat boron tribromide. These reagents offer high yields in the cleavage of aryl alkyl ethers.[1] This document provides an overview of the proposed mechanism, experimental protocols, and available data for demethylation reactions mediated by these thioborane reagents.

Due to the limited specific literature on **bromobis(methylthio)borane**, this document draws upon data from the well-documented and analogous boron tribromide-dimethyl sulfide complex (BBr₃·SMe₂).

Mechanism of Demethylation

The demethylation of aryl methyl ethers by **bromobis(methylthio)borane** or its analogues is predicated on the strong Lewis acidity of the boron center. The reaction is believed to proceed

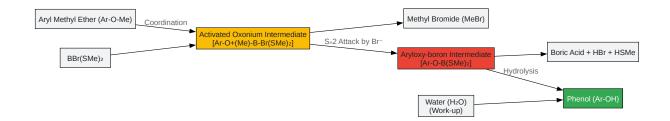


through the following key steps:

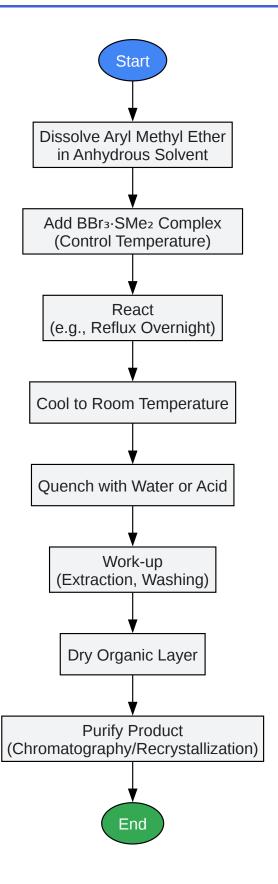
- Lewis Acid-Base Adduct Formation: The electron-deficient boron atom of the bromobis(methylthio)borane reagent coordinates to the lone pair of electrons on the ether oxygen. This initial step forms a highly activated oxonium-like intermediate.
- Nucleophilic Attack: A bromide ion, either from another molecule of the boron reagent or from dissociation of the initial adduct, acts as a nucleophile. It attacks the methyl group of the activated ether in an S_n2-type reaction.
- Carbon-Oxygen Bond Cleavage: The nucleophilic attack leads to the cleavage of the carbonoxygen bond, resulting in the formation of methyl bromide and an aryloxy-boron intermediate.
- Hydrolysis: The reaction mixture is quenched with water in a work-up step. This hydrolyzes the aryloxy-boron intermediate to liberate the desired phenol and boric acid byproducts.

Proposed Signaling Pathway









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References

- 1. Demethylation of Methyl Ethers Boron Tribromide (BBr3) [commonorganicchemistry.com]
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